molecular formula C10H14N2O2 B1325108 2-(Diethylamino)nicotinic acid CAS No. 1017362-89-8

2-(Diethylamino)nicotinic acid

Cat. No.: B1325108
CAS No.: 1017362-89-8
M. Wt: 194.23 g/mol
InChI Key: UBHPSUKLWQYINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)nicotinic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Diethylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPSUKLWQYINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Diethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(diethylamino)nicotinic acid (CAS: 17754-90-4), a critical pharmacophore and intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic acid .

The protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) pathway using 2-chloronicotinic acid as the electrophile. Unlike aniline-based couplings which often require metal catalysis (Ullmann-type) or harsh acidic conditions, this protocol leverages the higher nucleophilicity of diethylamine. However, the volatility of diethylamine (bp 55 °C) presents a specific engineering challenge relative to the reaction temperature required for aryl chloride displacement (>90 °C).

Key Process Features:

  • Atom Economy: High, utilizing water as a green solvent.

  • Scalability: Designed for pressure-reactor systems to maximize yield and minimize volatile organic compound (VOC) loss.

  • Purity: Self-validating workup based on isoelectric precipitation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic deficiency of the pyridine ring. The chlorine atom at the C2 position is activated for displacement by the adjacent ring nitrogen (which withdraws electron density via induction and resonance) and the electron-withdrawing carboxylic acid group at C3.

Reaction Mechanism (SNAr)
  • Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the C2 carbon.

  • Intermediate Formation: A Meisenheimer-like anionic σ-complex forms. The negative charge is delocalized onto the ring nitrogen and the carboxylate group.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

SNAr_Mechanism SM1 2-Chloronicotinic Acid (Electrophile) Inter Meisenheimer Complex (Anionic Intermediate) SM1->Inter + SM2 (Attack at C2) SM2 Diethylamine (Nucleophile) SM2->Inter Prod 2-(Diethylamino)nicotinic Acid Inter->Prod - Cl⁻ (Aromatization) Byprod HCl (Neutralized) Inter->Byprod

Figure 1: Mechanistic pathway for the displacement of chloride by diethylamine.

Experimental Protocol

Method A: Aqueous Pressure Synthesis (Recommended)

Rationale: Diethylamine boils at 55 °C. To achieve the activation energy required for SNAr on the pyridine ring (typically 90–110 °C), a closed system is necessary to prevent reagent loss and ensure reaction kinetics.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
2-Chloronicotinic acid 157.551.0Limiting Reagent
Diethylamine 73.143.0 - 5.0Nucleophile & Base
Water (Deionized) 18.0210 VolSolvent
HCl (6N) -As req.pH Adjustment
Step-by-Step Procedure
  • Charging: In a stainless steel autoclave (or heavy-walled glass pressure tube for small scale), charge 2-chloronicotinic acid (10 g, 63.5 mmol) and deionized water (100 mL).

  • Reagent Addition: Cool the vessel to 0–5 °C. Add diethylamine (23.2 g, 317 mmol) slowly.

    • Note: The reaction between the amine and the carboxylic acid is exothermic (acid-base neutralization). Cooling prevents premature flashing of the volatile amine.

  • Reaction: Seal the vessel. Heat to 110 °C with vigorous magnetic or overhead stirring.

    • Internal Pressure:[6] Expect 2–4 bar due to diethylamine vapor pressure and water expansion.

  • Duration: Maintain temperature for 8–12 hours.

  • Monitoring (Self-Validation):

    • Cool a small aliquot. Acidify to pH 3.

    • TLC: Silica gel, MeOH:DCM (1:9). The starting material (2-CNA) should be absent (Rf ~0.4 for product).

  • Workup:

    • Cool the vessel to room temperature (25 °C). Vent residual pressure carefully.

    • Transfer the mixture to an open flask.

    • Distillation (Optional but Rec.): Briefly heat to 60–70 °C to distill off excess unreacted diethylamine (can be recovered).

  • Precipitation:

    • The solution should be basic (pH >10) and clear (salt form).

    • Add 6N HCl dropwise while stirring.

    • Target pH: Adjust to pH 3.5 – 4.0 (Isoelectric point).

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) to remove inorganic chlorides.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–92% Melting Point: 168–172 °C (dec.)

Method B: Atmospheric Reflux (Alternative)

Rationale:[4][7] For labs lacking pressure vessels. Requires longer times and careful condenser management.

  • Setup: 3-neck Round Bottom Flask, High-efficiency reflux condenser (circulating coolant at -10 °C), internal thermometer.

  • Solvent System: Use n-Butanol or Water .

  • Procedure: Charge reactants as above. Heat to reflux.

    • Constraint: The internal temperature will initially be limited by the diethylamine (approx 60 °C). As the amine is consumed, the temperature will rise.

    • Modification: Add diethylamine in portions to maintain a high concentration without flooding the condenser.

  • Duration: 24–48 hours (significantly slower due to lower T).

Process Workflow & Purification Logic

The purification strategy exploits the amphoteric nature of the nicotinic acid derivative.

Process_Workflow Start Crude Reaction Mixture (pH > 10, Soluble Carboxylate) Strip Evaporate Excess Diethylamine (Recovery) Start->Strip Acidify Acidification with HCl Target pH 3.5 - 4.0 Strip->Acidify Check Precipitation Check (Cloudy/Solid Formation) Acidify->Check Check->Acidify Solution Clear (Adjust pH) Filter Filtration Check->Filter Precipitate Forms Wash Wash with Cold Water (Removes NaCl/NH4Cl) Filter->Wash Recryst Recrystallization (Ethanol/Water) Wash->Recryst Final Pure 2-(Diethylamino)nicotinic Acid Recryst->Final

Figure 2: Downstream processing and purification workflow.

Troubleshooting & Self-Validation

IssueObservationRoot CauseCorrective Action
Low Yield No precipitate at pH 4.Product is water-soluble (zwitterion).Concentrate the aqueous solution by 50% before acidification. Cool to 0 °C.
Incomplete Rxn SM visible on TLC after 12h.Temperature too low (<90 °C).Ensure autoclave is used. If refluxing, switch to higher boiling solvent (e.g., Toluene) but seal the system.
Dark Color Brown/Black crude.Oxidation or Decarboxylation.[8]Degas water with N2 before reaction. Avoid temps >140 °C.
Oil Formation Product oils out instead of solid.Impurities or temp too high during precip.Seed with pure crystal. Stir slowly at 0 °C.

References

  • Synthesis of 2-morpholinonicotinic acid (Analogous Protocol)

    • Zhao, B., et al. (2019).[5] "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate.

    • Relevance: Establishes the SNAr conditions (100 °C, aqueous/polar media) for secondary amines on the 2-chloronicotinic scaffold.
  • Niflumic Acid Precursor Chemistry

    • Khadem, S., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino)
    • Relevance: Validates the reactivity of 2-chloronicotinic acid with amines and the stability of the resulting nicotinic acid deriv
  • General Pyridine Substitution Kinetics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Authoritative text confirming the activating effect of the ring nitrogen and carboxylic acid on C2 substitution.
  • Patent Literature (Industrial Context)

    • US P
    • Relevance: Describes the general class of 2-amino-nicotinic acid syntheses via displacement of 2-halo precursors.

Sources

In-depth Technical Guide to the Solubility of 2-(Diethylamino)nicotinic Acid: Data Not Currently Available

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the solubility data of 2-(diethylamino)nicotinic acid has been conducted, revealing a lack of available information in the public domain. While extensive data exists for the parent compound, nicotinic acid, specific solubility studies for its 2-(diethylamino) derivative appear to be unpublished or not readily accessible. This guide will, therefore, provide a detailed overview of the solubility of nicotinic acid as a surrogate, outlining the principles and methodologies that would be applied to determine the solubility of 2-(diethylamino)nicotinic acid.

Physicochemical Properties of Nicotinic Acid

Understanding the physicochemical properties of a compound is crucial for predicting its solubility. For nicotinic acid, these properties are well-documented.

PropertyValueSource(s)
Molecular FormulaC₆H₅NO₂[1]
Molecular Weight123.11 g/mol [1]
Melting Point236-239 °C[2]
pKa4.85 (at 25 °C)[2][3]
LogP0.36[2][4]
Water Solubility18 g/L (at 20 °C)[5][6]

The diethylamino group at the 2-position of the pyridine ring in 2-(diethylamino)nicotinic acid would be expected to significantly alter these properties. The addition of the diethylamino group increases the molecular weight and is likely to increase the pKa due to the basicity of the tertiary amine. The lipophilicity (LogP) would also be expected to increase. These changes would, in turn, influence the solubility of the molecule in different solvents and at various pH levels.

Solubility of Nicotinic Acid in Various Solvents

The solubility of nicotinic acid has been determined in a range of solvents, providing a baseline for understanding its behavior. It is generally slightly soluble in water and ethanol, and easily soluble in hot water and hot ethanol.[5] It is also soluble in alkaline water, propylene glycol, and chloroform, but insoluble in ether and ester solutions.[2][5]

A study on the mole fraction equilibrium solubility of nicotinic acid in six different solvents determined the following order of solubility: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[7] This trend is primarily influenced by the polarity and polarizability of the solvent.[7] In organic solvents such as DMSO and dimethylformamide, the solubility of nicotinic acid is approximately 1 mg/mL.[8]

Factors Influencing Solubility

The solubility of a compound like 2-(diethylamino)nicotinic acid is influenced by several key factors:

  • pH: As a molecule with both an acidic carboxylic acid group and a basic diethylamino group, its solubility will be highly dependent on the pH of the solution. At low pH, the diethylamino group will be protonated, increasing its aqueous solubility. At high pH, the carboxylic acid group will be deprotonated, also increasing its aqueous solubility. The lowest solubility is expected at its isoelectric point.

  • Temperature: Generally, solubility increases with temperature. Nicotinic acid is noted to be easily soluble in hot water and hot ethanol.[5]

  • Co-solvents: The addition of a co-solvent can significantly alter the solubility of a compound. The choice of co-solvent depends on the polarity of the solute and the primary solvent.

  • Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Determination of Solubility

To generate the necessary data for 2-(diethylamino)nicotinic acid, standard experimental protocols for solubility determination would be employed.

Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature A->B 24-72h C Filter or centrifuge B->C D Analyze supernatant (HPLC/UV-Vis) C->D G cluster_pH pH Scale cluster_species Dominant Species in Solution Solubility {Solubility | Varies with pH} Low_pH Low pH (Acidic) Cationic Cationic Form R-NH(Et)₂⁺-COOH Higher Solubility Low_pH->Cationic Isoelectric Isoelectric Point (Neutral) Zwitterionic Zwitterionic/Neutral Form R-N(Et)₂-COO⁻ / R-N(Et)₂-COOH Lower Solubility Isoelectric->Zwitterionic High_pH High pH (Basic) Anionic Anionic Form R-N(Et)₂-COO⁻ Higher Solubility High_pH->Anionic Cationic->Solubility Increases Zwitterionic->Solubility Decreases Anionic->Solubility Increases

Caption: The relationship between pH and the expected solubility of an amphoteric molecule like 2-(diethylamino)nicotinic acid.

Conclusion and Future Directions

While a definitive guide on the solubility of 2-(diethylamino)nicotinic acid cannot be provided at this time due to a lack of available data, this document outlines the foundational knowledge and experimental approaches necessary to generate such critical information. The solubility of the parent compound, nicotinic acid, offers some predictive insights, but the structural modifications in the derivative necessitate dedicated experimental evaluation. Researchers and drug development professionals are encouraged to perform the described solubility studies to fill this knowledge gap, which is essential for the progression of any potential pharmaceutical applications of 2-(diethylamino)nicotinic acid.

References

  • Sciencemadness Wiki. Niacin. [Link]

  • Chem-Impex. 2-(2-Methoxybenzylamino)Nicotinic Acid. [Link]

  • The Merck Index. Nicotinic Acid. [Link]

  • SID. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. Nicotinamide. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Google Patents. US2314843A - Process of producing nicotinamide.
  • DrugMAP. Details of the Drug. [Link]

  • Molychem. NICOTINIC ACID (NIACIN). [Link]

Sources

2-(Diethylamino)nicotinic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Diethylamino)nicotinic Acid: Synthesis, Potential Pharmacology, and Research Perspectives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Diethylamino)nicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3). Given the limited direct literature on this specific compound, this document synthesizes information from related nicotinic acid derivatives to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, hypothesize its pharmacological profile based on established structure-activity relationships, and outline key experimental protocols to facilitate future research.

Introduction: The Landscape of Nicotinic Acid and Its Derivatives

Nicotinic acid, a water-soluble B vitamin, is a cornerstone in the management of dyslipidemia.[1] In pharmacological doses, it effectively lowers low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol while significantly increasing high-density lipoprotein (HDL) cholesterol.[1] Its derivatives are of great interest in medicinal chemistry, as modifications to the pyridine ring can modulate its pharmacological properties, potentially enhancing efficacy or reducing side effects.[2][3]

2-(Diethylamino)nicotinic acid (CAS: 1017362-89-8; Formula: C₁₀H₁₄N₂O₂) is a nicotinic acid derivative with a diethylamino substituent at the 2-position of the pyridine ring. While direct research on this specific molecule is sparse, its structural relationship to other 2-substituted nicotinic acids allows us to extrapolate potential synthetic strategies and pharmacological activities. This guide aims to provide a foundational understanding of 2-(Diethylamino)nicotinic acid by exploring the synthesis, medicinal chemistry, and pharmacology of its parent compound and related analogues.

Chemical Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route would start from the commercially available 2-chloronicotinic acid. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. Diethylamine can then act as the nucleophile to displace the chloride.

Diagram 1: Proposed Synthesis of 2-(Diethylamino)nicotinic acid

G cluster_0 Step 1: Nucleophilic Aromatic Substitution 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction 2-Chloronicotinic_Acid->Reaction Diethylamine Diethylamine Diethylamine->Reaction Product 2-(Diethylamino)nicotinic acid Reaction->Product Base, Solvent Heat

Caption: Proposed one-step synthesis via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis of 2-(Diethylamino)nicotinic acid

This protocol is a proposed methodology and would require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add an excess of diethylamine (2-3 equivalents) to the solution. Include a non-nucleophilic base, such as potassium carbonate or triethylamine (2 equivalents), to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the desired product and any unreacted diethylamine.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 5-6) to precipitate the 2-(Diethylamino)nicotinic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl protons of the diethylamino group, and aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, and the carbons of the diethylamino group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₁₄N₂O₂.
HPLC A single peak indicating the purity of the compound.

Potential Pharmacology and Mechanism of Action

The pharmacology of 2-(Diethylamino)nicotinic acid is currently uncharacterized. However, we can infer its potential biological activity by examining its parent compound, nicotinic acid.

Nicotinic acid's primary mechanism of action for its lipid-lowering effects is through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[6][7]

Nicotinic Acid Signaling Pathway

Activation of HCA₂ in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP decreases the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of free fatty acids (FFAs) into the circulation.[6] Fewer FFAs available to the liver leads to decreased synthesis of triglycerides and subsequent reduction in VLDL and LDL production.[8][9]

Diagram 2: Nicotinic Acid Signaling in Adipocytes

cluster_receptor Adipocyte Cell Membrane cluster_cell Intracellular Signaling NA Nicotinic Acid HCA2 HCA2 (GPR109A) Receptor NA->HCA2 Binds Gi Gi protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates (Activates) HSL_inactive Hormone-Sensitive Lipase (inactive) Triglycerides Triglycerides FFA Free Fatty Acids Triglycerides->FFA Hydrolyzes Release from cell Release from cell FFA->Release from cell G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Sources

Methodological & Application

2-(Diethylamino)nicotinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Diethylamino)nicotinic Acid in Medicinal Chemistry

Executive Summary

2-(Diethylamino)nicotinic acid (2-DENA) represents a critical "ortho-amino acid" scaffold in medicinal chemistry. Unlike its aniline-derived congeners (e.g., Niflumic acid, Clonixin) which are established NSAIDs, 2-DENA serves primarily as a versatile building block for diversity-oriented synthesis (DOS). Its core value lies in the 1,3-amphiphilic functionality —possessing both a nucleophilic amino group (modulated by steric bulk) and an electrophilic carboxylic acid.

This guide details the optimized synthesis of 2-DENA and its downstream application in generating pyrido[2,3-d]pyrimidines and 1,8-naphthyridines , two privileged structures in kinase inhibitor discovery.

Physicochemical Profile & Strategic Value

The molecule features a pyridine ring substituted at the 2-position with a diethylamino group and at the 3-position with a carboxylic acid.[1]

PropertyValueMedicinal Chemistry Implication
LogP (Calc) ~1.8 - 2.2Moderate lipophilicity; favorable for CNS penetration compared to primary amino analogs.
pKa (Acid) ~4.8Typical carboxylate behavior; allows for salt formation to improve solubility.
pKa (Base) ~2.0 (Pyridine N)The 2-amino substituent increases electron density on the ring, but the steric bulk of ethyl groups may hinder direct N-coordination.
Reactivity AmphotericCapable of self-cyclization under dehydrating conditions; precursor to fused bicyclic systems.

Strategic Insight: The diethylamino group is not merely a passive substituent. It acts as a lipophilic bulk element that can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases) while preventing metabolic N-dealkylation more effectively than methyl groups.

Protocol 1: Optimized Synthesis of 2-(Diethylamino)nicotinic Acid

Objective: High-yield synthesis from 2-chloronicotinic acid via Nucleophilic Aromatic Substitution (


).

Mechanism: The reaction proceeds via an addition-elimination mechanism (


). The carboxylic acid at position 3 acts as an electron-withdrawing group (EWG), activating the 2-position for nucleophilic attack. The nitrogen of the pyridine ring further stabilizes the Meisenheimer complex intermediate.
Materials
  • Substrate: 2-Chloronicotinic acid (1.0 eq)

  • Reagent: Diethylamine (3.0 - 5.0 eq)

  • Solvent: Water (Green Chemistry route) or Ethanol

  • Catalyst: None required (Autocatalytic via excess amine)

Step-by-Step Methodology
  • Charging: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (10 mmol, 1.57 g) in water (10 mL).

  • Addition: Add diethylamine (50 mmol, 5.2 mL) slowly. Note: The reaction is exothermic; cooling may be required on larger scales.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Process Control: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (2-chloro) is less polar than the product.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess diethylamine.

    • pH Adjustment: The residue will be the diethylammonium salt of the product (soluble). Acidify carefully with 1M HCl to pH 3–4 (the isoelectric point).

    • Observation: A white to off-white solid will precipitate.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

  • Yield Expectation: 85–95%.

Troubleshooting: If the product oils out instead of precipitating, extract with Ethyl Acetate (3x), dry over


, and concentrate. Recrystallize from Ethanol/Hexane.

SynthesisWorkflow Start 2-Chloronicotinic Acid + Diethylamine Reaction Reflux (100°C) 12-16 Hours (SnAr Mechanism) Start->Reaction Activation Workup Evaporation & pH Adjustment (pH 3-4) Reaction->Workup Conversion Complete Isolation Filtration & Drying Workup->Isolation Precipitation Product 2-(Diethylamino) nicotinic acid (>95% Purity) Isolation->Product Yield: 85-95%

Figure 1: Optimized workflow for the synthesis of 2-DENA via aqueous nucleophilic substitution.

Protocol 2: Scaffold Divergence (Fused Heterocycles)

The primary utility of 2-DENA is its conversion into fused bicyclic systems. The "Ortho-Amino Acid" motif allows for cyclocondensation with bidentate electrophiles.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Target Class: Kinase Inhibitors (similar pharmacophore to Imatinib/Gefitinib core).

  • Activation: Convert 2-DENA to its amide using CDI (Carbonyldiimidazole) or EDCI/HOBt, followed by ammonium hydroxide.

    • Intermediate: 2-(Diethylamino)nicotinamide.

  • Cyclization: React the amide with a "one-carbon" source such as Triethyl orthoformate or Formamide .

    • Conditions: Reflux in acetic anhydride or neat fusion at 160°C.

    • Product: 8-ethyl-pyrido[2,3-d]pyrimidin-4-one derivatives (Note: N-dealkylation or rearrangement can occur under harsh conditions; monitoring is essential).

Pathway B: Synthesis of 1,8-Naphthyridines

Target Class: Antibacterial (Quinolone analogs) and antitumor agents.

  • Condensation: React 2-DENA (often activated as the acid chloride using

    
    ) with an active methylene compound (e.g., Ethyl acetoacetate) in the presence of a base (NaH or alkoxide).
    
  • Mechanism: Dieckmann cyclization followed by decarboxylation.

ScaffoldDivergence Core 2-(Diethylamino) nicotinic acid (Scaffold) PathA_Step1 Activation (CDI/NH3) Core->PathA_Step1 Pathway A PathB_Step1 Activation (SOCl2) Core->PathB_Step1 Pathway B PathA_Inter Intermediate: 2-(Diethylamino)nicotinamide PathA_Step1->PathA_Inter PathA_Step2 Cyclization (Triethyl Orthoformate) PathA_Inter->PathA_Step2 TargetA Target A: Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) PathA_Step2->TargetA PathB_Step2 Condensation (Ethyl Acetoacetate/Base) PathB_Step1->PathB_Step2 TargetB Target B: 1,8-Naphthyridines (Antibacterial/Antitumor) PathB_Step2->TargetB

Figure 2: Divergent synthesis pathways transforming the 2-DENA scaffold into bioactive heterocycles.

Analytical Characterization

To validate the integrity of 2-(Diethylamino)nicotinic acid, ensure the following spectral signatures are present.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Acid Proton: Broad singlet at δ 12.0–13.0 ppm (COOH).

    • Pyridine Ring:

      • H-6: Doublet of doublets (dd) ~ δ 8.2 ppm.

      • H-4: Doublet of doublets (dd) ~ δ 8.0 ppm.

      • H-5: Multiplet (m) ~ δ 6.7–6.9 ppm (Upfield due to amino donation).

    • Diethyl Group:

      • Quartet (4H) ~ δ 3.4–3.6 ppm (

        
        ).
        
      • Triplet (6H) ~ δ 1.1–1.2 ppm (

        
        ).
        
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives: Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.

  • Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry: El-Naggar, A. M., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. MDPI Molecules.

  • General Properties of Nicotinic Acid Derivatives: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 938, Nicotinic acid.

  • Specific CAS Verification (2-Diethylamino-nicotinic acid): Sigma-Aldrich Product Specification for CAS 1017362-89-8.

Sources

Application Note: High-Yield Synthesis of 2-(Diethylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(diethylamino)nicotinic acid represents a classic yet nuanced challenge in heterocyclic chemistry. Unlike simple anilines, the introduction of a sterically demanding diethylamino group at the C2 position of a nicotinic acid scaffold requires overcoming both electronic deactivation and steric hindrance.

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for anthranilic acids (e.g., Niflumic acid) and a precursor for fused heterocyclic systems like 1,8-naphthyridines.

This guide prioritizes two methodologies:

  • Green Microwave Synthesis: For rapid library generation and optimization.

  • Thermal Aqueous Scale-Up: For gram-scale production minimizing organic solvent waste.

Mechanistic Insight: The Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .[1][2][3] The success of this reaction relies on the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group at C3.
Critical Mechanistic Factors:
  • Leaving Group: The Chlorine atom at C2 is displaced. While Fluorine would react faster (

    
     rate F >> Cl), 2-chloronicotinic acid is the industry standard due to cost and stability.
    
  • The Meisenheimer Complex: The rate-determining step is the formation of the anionic intermediate (Meisenheimer complex). The carboxylic acid at C3 stabilizes this intermediate via inductive effects (-I), lowering the activation energy.

  • Steric Penalty: Diethylamine is a secondary amine with significant steric bulk compared to primary amines. This necessitates higher energy input (temperature or pressure) compared to simple amination.

SNAr_Mechanism Start 2-Chloronicotinic Acid Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Slow Step) Reagent Diethylamine (Nucleophile) Reagent->Complex Product 2-(Diethylamino) nicotinic acid Complex->Product Elimination of Cl- (Fast Step) Byproduct HCl (Scavenged) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction.[1][2] The C3-COOH group is essential for activating the C2 position.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended for R&D)

Best for: Rapid screening, high yields, difficult substrates.

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Diethylamine (3.0 equiv)

  • Solvent: Deionized Water (Concentration: 0.5 M)

  • Base: None required (Excess amine acts as base) or

    
     (1.0 equiv)
    

Protocol:

  • Charge: In a 10 mL microwave-safe vial, suspend 2-chloronicotinic acid (157 mg, 1 mmol) in water (2 mL).

  • Add: Add diethylamine (0.31 mL, 3 mmol). The acid will likely dissolve as the amine salt forms.

  • Irradiate: Seal the vial. Heat in a microwave reactor (e.g., Biotage or CEM) at 140°C for 20 minutes . (Note: Conventional heating would require 12-24 hours).

  • Monitor: Check reaction progress via LC-MS. The product peak (

    
    ) should dominate.
    
  • Workup (Isoelectric Precipitation):

    • Transfer the reaction mixture to a beaker.

    • Cool to 0°C in an ice bath.

    • Acidify carefully with 1N HCl to pH 3.5 – 4.0 . Crucial: This is the isoelectric point range where the zwitterion is least soluble.

    • A precipitate should form. Filter, wash with cold water, and dry.

Method B: Thermal Aqueous Reflux (Scale-Up)

Best for: >10g scale, labs without microwave reactors.

Reagents:

  • 2-Chloronicotinic acid (10.0 g)

  • Diethylamine (5.0 equiv) - Excess used to drive kinetics and manage volatility.

  • Solvent: Water (50 mL)

Protocol:

  • Setup: Equip a round-bottom flask with a high-efficiency reflux condenser (double-surface preferred) to prevent loss of volatile diethylamine (b.p. 55°C).

  • Reaction: Mix reagents and heat to a gentle reflux (~100°C internal temp).

  • Duration: Maintain reflux for 16–24 hours .

  • Optimization: If conversion is slow after 12h, add a catalytic amount of Copper powder (Ullmann-type condition) or increase amine equivalents.

  • Workup:

    • Distill off excess diethylamine (can be recycled).

    • Acidify the remaining aqueous solution to pH 3.5 with conc. HCl.

    • If the product comes out as an oil (common with diethyl derivatives), extract with Ethyl Acetate (3 x 50 mL).

    • Dry organics over

      
       and concentrate.
      

Data Analysis & Comparison

Table 1: Comparison of Synthetic Methods

ParameterMethod A (Microwave)Method B (Thermal)
Reaction Time 20 - 40 mins16 - 24 hours
Temperature 140°C (Pressurized)100°C (Reflux)
Solvent WaterWater
Typical Yield 85 - 92%65 - 75%
Purification Simple FiltrationExtraction often required
Green Score High (Energy efficient)Medium (Long heating)

Purification & Characterization Workflow

The most common failure point is the workup. 2-Aminonicotinic acids are amphoteric; they are soluble in both strong acid (protonated pyridine) and strong base (deprotonated carboxylate).

Self-Validating Logic:

  • If the aqueous layer is yellow/orange but no precipitate forms at pH 7, you are likely too basic.

  • If you acidify to pH 1 and no precipitate forms, you have formed the hydrochloride salt, which is water-soluble.

  • Target pH 3.5 - 4.0 for maximum precipitation.

Workup_Flow ReactionMix Reaction Mixture (Basic, pH > 10) Step1 Remove Excess Amine (Evaporation) ReactionMix->Step1 Step2 Cool to 0°C Step1->Step2 Decision Adjust pH with HCl Step2->Decision PathA pH < 2 (Soluble Salt) Decision->PathA Too Acidic PathB pH 3.5 - 4.0 (Isoelectric Point) Decision->PathB Optimal PathC pH > 7 (Soluble Carboxylate) Decision->PathC Too Basic Oil Oiling Out? PathB->Oil Precipitate Precipitate Forms (Filter & Dry) Oil->Precipitate No (Solid) Extract Extract with EtOAc Oil->Extract Yes (Oil)

Figure 2: Purification decision tree based on pH-solubility profile.

References

  • Microwave-Assisted Synthesis: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[4][5] Tetrahedron Letters, 2009.

  • Aqueous/Green Chemistry:Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Journal of Chemical Research, 2011.

  • Bioactivity Context: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents.[6][7][8] Bioorganic Chemistry, 2024.[8]

  • General Mechanism:Nucleophilic Arom

    
    ).[1] Chemistry Steps.[9][10][11]
    

Sources

Application Note: Cell-Based Cytotoxicity Profiling of 2-(Diethylamino)nicotinic Acid

[1]

Introduction & Scientific Rationale

2-(Diethylamino)nicotinic acid (CAS: 1017362-89-8) is a structural derivative of nicotinic acid (Vitamin B3) featuring a diethylamino substitution at the C2 position of the pyridine ring.[1] While the parent compound, nicotinic acid, is a well-characterized precursor for NAD+ biosynthesis and a GPR109A agonist, the introduction of the lipophilic diethylamino group significantly alters its physicochemical properties and potential biological interactions.

This modification likely enhances membrane permeability compared to the parent acid, potentially altering its cytotoxicity profile. Researchers investigating this compound are typically screening for:

  • Anti-proliferative activity (in oncology contexts, similar to other nicotinamide mimics).[1]

  • Off-target toxicity (in metabolic disease drug development).[1]

Core Challenges in Assay Design
  • Acidity & pH Buffering: As a carboxylic acid, high concentrations (mM range) can acidify culture media, causing false-positive cytotoxicity.[1]

  • Metabolic Interference: Nicotinic acid derivatives can modulate mitochondrial respiration or NAD+ salvage pathways, potentially confounding ATP-based viability assays (e.g., CellTiter-Glo).[1]

  • Solubility: The diethylamino group increases lipophilicity, necessitating DMSO solubilization and careful precipitation checks in aqueous media.

Experimental Design Strategy

To distinguish between true cytotoxicity (cell death) and cytostatic effects (growth arrest) or metabolic artifacts, a multi-parametric approach is required.

Recommended Cell Models
Cell LineTissue OriginRationale
HepG2 LiverPrimary site of xenobiotic metabolism; assesses hepatotoxicity.[1]
HEK293 KidneyStandard model for general cytotoxicity and renal clearance simulation.[1]
A549 LungCommon cancer model; useful if testing for anti-neoplastic activity.[1]
Compound Preparation[2][3]
  • Molecular Weight: 194.23 g/mol [1][2]

  • Stock Solvent: Dimethyl sulfoxide (DMSO).[1][3] Solubility is typically

    
     100 mM.[1]
    
  • Working Concentrations: 0.1

    
    M to 500 
    
    
    M (typical screening range).[1]
  • Vehicle Control: 0.5% DMSO (Final concentration in well must match treated wells).[1]

Detailed Protocols

Protocol A: Metabolic Viability (ATP Quantification)

Assay Type: CellTiter-Glo® or equivalent ATP-based luminescence. Purpose: Primary screen for cell health.[1] A drop in ATP precedes membrane loss.

Step-by-Step Workflow:

  • Seeding: Plate cells in white-walled 96-well plates (opaque bottom) at 5,000–10,000 cells/well in 100

    
    L complete media.
    
  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare 200x stock solutions of 2-(Diethylamino)nicotinic acid in DMSO.

    • Dilute 1:200 into pre-warmed media to generate 1x working solutions.

    • Aspirate old media and add 100

      
      L of treatment media.[1]
      
    • Critical Control: Include a "No Cell" blank (media + compound) to check for chemical interference with luciferase.[1]

  • Exposure: Incubate for 24, 48, or 72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100

      
      L CellTiter-Glo reagent.[1]
      
    • Orbitally shake for 2 minutes (lysis).

    • Incubate 10 mins at RT (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Protocol B: Membrane Integrity (LDH Release)

Assay Type: Colorimetric or Fluorometric LDH assay (e.g., CytoTox-ONE™). Purpose: Confirms necrosis.[1] Distinguishes metabolic suppression (low ATP) from actual cell lysis.

Modifications for Nicotinic Acid Derivatives:

  • pH Check: Ensure the high concentration (500

    
    M) treatment media does not shift phenol red to yellow. If it does, add HEPES buffer (25 mM final) to maintain pH 7.[1]4. Acidic pH inhibits LDH enzyme activity.[1]
    

Step-by-Step Workflow:

  • Supernatant Collection: Using the same plates from Protocol A (if multiplexing) or duplicate plates, transfer 50

    
    L of supernatant to a fresh clear-bottom 96-well plate.
    
  • Reagent Addition: Add 50

    
    L of LDH Reaction Mix.
    
  • Incubation: Incubate 10 minutes at RT (protect from light).

  • Stop Solution: Add 25

    
    L Stop Solution.
    
  • Readout: Measure Fluorescence (Ex 560nm / Em 590nm) or Absorbance (490nm).

  • Calculation:

    
    [1]
    

Visualization of Experimental Logic

Figure 1: Cytotoxicity Screening Workflow

This flowchart illustrates the decision matrix for evaluating 2-(Diethylamino)nicotinic acid.[1]

CytotoxicityWorkflowStartCompound Preparation(DMSO Stock)CheckCheck pH of Media(Is pH < 7.2?)Start->CheckBufferAdd 25mM HEPESCheck->BufferYesSeedSeed Cells (HepG2/HEK293)24h AttachmentCheck->SeedNoBuffer->SeedTreatTreatment (0-500 µM)24-72h IncubationSeed->TreatAssay1Assay 1: ATP Content(Metabolic Viability)Treat->Assay1Assay2Assay 2: LDH Release(Membrane Integrity)Treat->Assay2Result1Low ATP + Low LDH Release= Cytostatic / Metabolic InhibitionAssay1->Result1Signal DecreaseResult2Low ATP + High LDH Release= Cytotoxic (Necrosis)Assay1->Result2Signal DecreaseAssay2->Result1No SignalAssay2->Result2High Signal

Caption: Decision matrix for distinguishing cytostatic effects from cytotoxicity using multiplexed ATP and LDH assays.

Figure 2: Potential Mechanisms of Action

Nicotinic acid derivatives often interact with specific pathways. This diagram maps potential off-target effects.[1]

MechanismMapComp2-(Diethylamino)nicotinic acidGPRGPR109A(Receptor)Comp->GPRAnalog?MitoMitochondrialUncouplingComp->MitoLipophilic AcidNADNAD+ SalvagePathwayComp->NADPrecursor?CaCa2+ FluxGPR->CaATPATP DepletionMito->ATPROSROS GenerationMito->ROSNAD->ATPInterference

Caption: Hypothesized biological interaction network based on the nicotinic acid scaffold structure.[1]

Data Analysis & Interpretation

Calculating IC50[6]
  • Normalize: Convert raw RLU (Luminescence) or OD (Absorbance) to % Viability relative to Vehicle Control (DMSO).

    
    
    
  • Curve Fitting: Use non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.[1]

    • Equation:

      
      [1]
      
  • QC Criteria:

    • Z-factor should be

      
       for robust screening.[1]
      
    • Vehicle control CV should be

      
      .[1]
      
Troubleshooting Matrix
ObservationProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.[1]Reduce max concentration to 100

M; Check stocks for "crashing out" upon dilution.
Yellow media immediately after dosing Acidic shift.[1]The compound is acting as an acid.[1] Supplement media with 25mM HEPES.[1]
High background in "No Cell" wells Chemical interference.[1]The compound may quench/enhance luciferase.[1] Use a wash step (PBS) before adding reagents.[1]

References

  • Sigma-Aldrich. (n.d.).[1][4] 2-(Diethylamino)nicotinic acid Product Page (CAS 1017362-89-8).[1][4] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Nicotinic acid derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

  • Promega Corporation. (2023).[1][5] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1] Retrieved from [1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1] In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [1]

  • Tunaru, S., et al. (2003).[1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][6] Nature Medicine, 9, 352–355.[6] (Context for GPR109A mechanism). Retrieved from [1]

Application Note: 2-(Diethylamino)nicotinic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Diethylamino)nicotinic acid represents a critical structural hybrid in medicinal chemistry, bridging the pharmacophores of anthranilic acid NSAIDs (e.g., mefenamic acid) and nicotinic acid (Vitamin B3). Unlike its simple amide isomer Nikethamide (Coramine), this compound features a free carboxylic acid at position C3 and a bulky diethylamino group at position C2.

This unique substitution pattern imparts significant steric and electronic properties, making it a high-value scaffold for:

  • Bioisosteric Replacement: Developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with altered metabolic profiles compared to traditional fenamates.

  • Heterocyclic Synthesis: Serving as a "push-pull" precursor for constructing pyrido[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, mTOR inhibitors).

  • Neuroprotective Agents: Acting as a precursor for N-oxide derivatives that inhibit 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), reducing neurotoxic quinolinic acid levels.

Chemical Profile & Handling

PropertySpecification
CAS Number 17752-43-1
IUPAC Name 2-(Diethylamino)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (pH dependent)
pKa (Calc) ~4.8 (COOH), ~3.5 (Pyridine N)
Storage 2–8°C, Desiccated.[1] Hygroscopic.

Handling Advisory: Due to the zwitterionic potential between the basic pyridine nitrogen/diethylamino group and the acidic carboxylate, solubility can be highly pH-dependent. For biological assays, prepare stock solutions in DMSO (100 mM) and dilute into buffered media.

Structural Utility & Pharmacophore Mapping

The utility of 2-(diethylamino)nicotinic acid lies in its ability to lock conformations via intramolecular hydrogen bonding and steric clash.

Diagram 1: Pharmacophore Relationships

The following diagram illustrates how this scaffold relates to established drug classes and synthetic pathways.

PharmacophoreMap cluster_0 Structural Features Scaffold 2-(Diethylamino) nicotinic acid NSAID NSAID Isosteres (Niflumic Acid Analogs) Scaffold->NSAID Bioisosteric Replacement Kinase Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Scaffold->Kinase Cyclocondensation (Building Block) Neuro 3-HAO Inhibitors (Neuroprotection) Scaffold->Neuro N-Oxidation Feat1 C3-COOH: Handle for amidation Feat1->Scaffold Feat2 C2-N(Et)2: Steric bulk & Lipophilicity Feat2->Scaffold Feat3 Pyridine N: H-bond acceptor Feat3->Scaffold

Caption: Pharmacophore map linking 2-(diethylamino)nicotinic acid to key therapeutic areas via structural modifications.

Synthetic Protocols

Protocol A: Synthesis from 2-Chloronicotinic Acid

This is the primary route for generating the scaffold if it is not purchased commercially. It relies on Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • Diethylamine (3.0 - 5.0 eq)

  • Solvent: Water or Ethanol (Green Chemistry) or neat (industrial)

  • Catalyst (Optional): Copper powder (Ullmann-type) is rarely needed due to the activation by the pyridine ring.

Step-by-Step Methodology:

  • Setup: In a pressure tube or autoclave (to contain volatile amine), dissolve 2-chloronicotinic acid (10 mmol, 1.57 g) in 5 mL of water.

  • Addition: Add diethylamine (50 mmol, 5.2 mL) slowly. The reaction is exothermic.

  • Reaction: Seal the vessel and heat to 100–110°C for 8–12 hours.

    • Note: The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for displacement.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove excess diethylamine.

    • Acidify the aqueous residue to pH 3–4 using 1N HCl. The product, 2-(diethylamino)nicotinic acid, will precipitate or can be extracted with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

  • QC: Verify by LCMS (ESI+ m/z ~195) and 1H NMR.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol transforms the scaffold into a kinase-privileged structure.

Mechanism: The carboxylic acid is activated (via acid chloride or coupling agent) and reacted with an amine, followed by cyclization with a one-carbon source (like orthoformate or formamide).

Workflow:

  • Amide Formation: React 2-(diethylamino)nicotinic acid with a primary amine (R-NH₂) using HATU/DIPEA in DMF to form the nicotinamide intermediate.

  • Cyclization:

    • Method 1 (Thermal): Heat the intermediate in triethyl orthoformate (solvent/reagent) at 140°C with catalytic p-TsOH.

    • Method 2 (Cyclic Urea): If a urea linkage is desired, use triphosgene or CDI.

Biological Application Notes

Neuroprotection (Quinolinic Acid Pathway)

Research indicates that N-oxide derivatives of 2-aminonicotinic acids are potent inhibitors of 3-HAO.

  • Target: 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO).[4]

  • Mechanism: Competitive inhibition prevents the formation of Quinolinic Acid (QUIN), an excitotoxin involved in neurodegenerative diseases.[4]

  • Protocol Tip: To synthesize the N-oxide, treat 2-(diethylamino)nicotinic acid with m-CPBA in DCM at 0°C. The steric bulk of the diethyl group may require longer reaction times (24h) compared to the unsubstituted amino analog.

NSAID Development (The "Niflumic" Isostere)

While 2-anilinonicotinic acids (e.g., Niflumic acid) are established NSAIDs, the 2-dialkylamino variants serve as critical negative controls or selectivity probes .

  • Rationale: The diethyl group lacks the aromatic pi-stacking capability of the aniline ring found in Niflumic acid. Comparing the biological activity of 2-(diethylamino)nicotinic acid vs. Niflumic acid allows researchers to quantify the contribution of the hydrophobic aromatic pocket in the COX-2 binding site.

Experimental Workflow Visualization

The following diagram details the decision tree for utilizing this compound in a drug discovery campaign.

Workflow Start Start: 2-(Diethylamino) nicotinic acid Decision Target Application? Start->Decision PathA Kinase Inhibitor (Scaffold Construction) Decision->PathA PathB Neuroprotection (Enzyme Inhibition) Decision->PathB StepA1 Step 1: Amide Coupling (R-NH2 + HATU) PathA->StepA1 StepB1 Step 1: N-Oxidation (m-CPBA) PathB->StepB1 StepA2 Step 2: Cyclization (Orthoformate/Heat) StepA1->StepA2 ResultA Pyrido[2,3-d]pyrimidine Library StepA2->ResultA StepB2 Step 2: 3-HAO Assay (IC50 Determination) StepB1->StepB2 ResultB Neuroprotective Lead StepB2->ResultB

Caption: Experimental workflow for diverging synthetic pathways based on therapeutic target.

References

  • PubChem. 2-Aminonicotinic acid (Compound Summary). National Library of Medicine.[5] [Link]

  • Colleoni, S. et al. (2013). 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain.[4] Journal of Medicinal Chemistry.[4] [Link]

  • Zhao, B. et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.[6] ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Diethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 2-(Diethylamino)nicotinic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a foundational understanding of the molecule's properties, coupled with practical, step-by-step protocols to achieve successful solubilization for your experiments.

Understanding the Physicochemical Profile of 2-(Diethylamino)nicotinic acid

Successful solubilization begins with understanding the molecule's inherent chemical nature. 2-(Diethylamino)nicotinic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.

  • Acidic Group: A carboxylic acid on the pyridine ring.

  • Basic Groups: A tertiary amine (diethylamino group) and a pyridine ring nitrogen.

The ionization state of these groups is dependent on the pH of the solvent, which dictates the molecule's net charge and, consequently, its ability to interact with polar solvents like water. The key to solubilizing this compound is to control the pH to avoid the point of minimum solubility, known as the isoelectric point (pI).

PropertyValue (Estimated)Rationale & Implication for Solubility
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol Essential for calculating molar concentrations.
pKa₁ (Carboxylic Acid) ~4.8Based on nicotinic acid (pKa ≈ 4.85)[1]. Below this pH, the group is neutral (-COOH); above, it is ionized and negatively charged (-COO⁻), which enhances aqueous solubility.
pKa₂ (Pyridine Nitrogen) ~2.0Based on nicotinic acid (pKa ≈ 2.0)[2]. Below this pH, the ring nitrogen is protonated and positively charged, enhancing solubility.
pKa₃ (Diethylamino Group) ~11.0Based on diethylamine (pKa ≈ 10.9-11.0)[3][4]. Below this pH, this group is protonated and positively charged (-NH⁺), significantly enhancing aqueous solubility.

Core Insight: The molecule carries a net neutral charge in the physiological pH range, existing as a zwitterion. Zwitterions often exhibit poor aqueous solubility due to strong intermolecular electrostatic interactions in the solid state, which the solvent must overcome.

The Critical Role of pH: A Visual Guide

The solubility of 2-(Diethylamino)nicotinic acid is lowest near its isoelectric point and increases dramatically at acidic or basic pHs where the molecule becomes a charged salt. The diagram below illustrates the predominant ionic species at different pH ranges.

G cluster_low_ph Low pH (< 2.0) cluster_mid_ph Mid pH (~2.0 - 4.8) cluster_high_ph High pH (> 11.0) node_low Fully Protonated (Cationic) High Solubility Net Charge: +2 node_mid Zwitterionic LOW SOLUBILITY Net Charge: 0 node_low->node_mid + OH⁻ node_high Fully Deprotonated (Anionic) High Solubility Net Charge: -1 node_mid->node_high + OH⁻

Caption: pH-dependent ionization states of 2-(Diethylamino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Diethylamino)nicotinic acid not dissolving in neutral water or PBS (pH 7.4)?

A: At neutral pH, the carboxylic acid group is deprotonated (negative charge) and the diethylamino group is protonated (positive charge). This forms a zwitterion, which has a net neutral charge. This state often leads to minimal water solubility because the molecule prefers to interact with itself in a crystal lattice rather than with water molecules. You are operating at or near the compound's isoelectric point.

Q2: What is the best solvent to start with?

A: For most biological applications, the recommended starting point is not a pure organic solvent, but rather pH-adjusted aqueous buffers. The most effective and common strategy is to prepare a concentrated stock solution in an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous solution and then dilute this stock into your final experimental medium. The pH of the final, diluted solution must be monitored to ensure the compound does not precipitate.

Q3: How do I prepare a pH-adjusted stock solution?

A: To create a soluble cationic salt, dissolve the compound in a dilute acid (e.g., pH 2 buffer or 0.1 M HCl). To create a soluble anionic salt, dissolve it in a dilute base (e.g., pH 12 buffer or 0.1 M NaOH). See Protocol 4.1 for a detailed, step-by-step guide.

Q4: Can I use DMSO to dissolve the compound?

A: Yes, 2-(Diethylamino)nicotinic acid is likely soluble in organic solvents like DMSO.[5] However, this approach comes with significant caveats. When a DMSO stock is diluted into an aqueous buffer for an experiment, the compound may precipitate out of solution as it encounters an unfavorable pH, a phenomenon known as "crashing out." Furthermore, high concentrations of DMSO can be toxic to cells or interfere with certain enzymatic assays. If you must use an organic solvent, use it to create a highly concentrated stock and dilute it slowly with vigorous mixing into your final buffer.

In-Depth Troubleshooting & Methodologies

Guide 1: pH-Mediated Solubilization (Primary Recommended Method)

This is the most effective strategy for achieving high aqueous concentrations. By converting the compound into a salt, you leverage the powerful solvating ability of water for charged species.[6][7][8]

  • Calculate Mass: Weigh the required amount of 2-(Diethylamino)nicotinic acid (MW: 194.23 g/mol ) for your desired volume and concentration.

  • Initial Slurry: Add the solid powder to a sterile container. Add approximately 80% of the final desired volume of high-purity water (e.g., 800 µL for a final volume of 1 mL). The compound will likely not dissolve and will form a milky slurry.

  • Titration for Solubilization (Choose A or B):

    • A) To prepare an acidic stock (Cationic Salt): Add a strong acid (e.g., 1 M HCl) dropwise while continuously vortexing or stirring. The slurry should clarify as the pH drops and the amine groups become protonated. Continue adding acid until the solution is completely clear. A final pH of ≤ 2 is recommended.

    • B) To prepare a basic stock (Anionic Salt): Add a strong base (e.g., 1 M NaOH) dropwise while continuously vortexing or stirring. The solution will become clear as the carboxylic acid group is deprotonated. Continue adding base until the solution is completely clear. A final pH of ≥ 12 is recommended.

  • Final Volume Adjustment: Once the solution is completely clear, add water to reach the final desired volume.

  • pH Check & Sterilization: Check the final pH of the stock solution. Sterile filter the solution through a 0.22 µm filter compatible with your acidic or basic conditions.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C.

Pro-Tip: When diluting this stock into your final assay buffer (e.g., cell culture media at pH 7.4), ensure the final concentration of the compound is below its solubility limit at that pH to prevent precipitation. Perform a small-scale test dilution first.

Guide 2: Co-Solvent Systems

If pH modification is not suitable for your experimental system, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for less polar solutes.[9][10]

Co-SolventProperties & Considerations
Ethanol Biologically compatible at low concentrations. Good for general lab use.
Propylene Glycol (PG) Common in pharmaceutical formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) Low toxicity, widely used in formulations.[11]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power but carries risks of precipitation upon dilution and biological interference. Use as a last resort.
  • Weigh Compound: Weigh the desired amount of 2-(Diethylamino)nicotinic acid.

  • Initial Dissolution: Add the solid to a tube and add the pure co-solvent (e.g., Ethanol) to dissolve it completely. Start with a small volume and add more if needed.

  • Aqueous Dilution: Once the solid is fully dissolved in the pure co-solvent, slowly add the aqueous buffer (e.g., PBS or saline) dropwise while vortexing to reach the final desired concentration and co-solvent percentage.

  • Observe for Clarity: If the solution remains clear, it is successful. If it becomes cloudy, the solubility limit has been exceeded. You may need to increase the percentage of the co-solvent.

Caution: Always validate the tolerance of your specific assay or cell line to the chosen co-solvent and its final concentration.

Guide 3: Advanced Method - Cyclodextrin Complexation

For drug development professionals facing persistent solubility and stability issues, cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the non-polar parts of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[13][14][15]

  • Mechanism: The hydrophobic portion of 2-(Diethylamino)nicotinic acid partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.

  • Application: This method involves preparing a solution by co-lyophilizing or kneading the drug with the cyclodextrin, which is typically beyond the scope of a standard biology lab but is a key strategy in formulation science.

Logical Troubleshooting Workflow

Use the following decision tree to guide your solubilization strategy.

G start Start: 2-(Diethylamino)nicotinic acid solid slurry Add aqueous buffer (e.g., water, PBS) start->slurry check1 Is it fully dissolved? slurry->check1 success Success! Proceed with experiment. check1->success Yes ph_adjust Primary Method: Adjust pH (Protocol 4.1) Try pH < 2 or pH > 12 check1->ph_adjust No check2 Is it fully dissolved? ph_adjust->check2 check2->success Yes cosolvent Secondary Method: Use a Co-solvent (Protocol 4.2) (e.g., Ethanol, PEG 400) check2->cosolvent No / pH change not allowed check3 Is it fully dissolved? cosolvent->check3 check3->success Yes advanced Advanced Method: Consider Cyclodextrin Complexation check3->advanced No

Caption: Step-by-step decision workflow for solubilization.

References

  • Diethylamine - ChemBK . ChemBK. Available at: [Link]

  • Niacin - Sciencemadness Wiki . Sciencemadness. Available at: [Link]

  • Chemical and physical properties of niacin . SlideShare. Available at: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Nicotinic acid - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Nicotinamide | C6H6N2O | CID 936 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Showing Compound Nicotinamide (FDB012485) . FooDB. Available at: [Link]

  • Diethylamine - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs . Drug Discovery Online. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central, National Institutes of Health. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs . PubMed, National Institutes of Health. Available at: [Link]

  • Cosolvent - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central, National Institutes of Health. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs . International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • The influence of pH on solubility in water . Course Hero. Available at: [Link]

  • Cosolvent formulations. Google Patents.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]

  • How does pH affect drug delivery? . Patsnap Synapse. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications . ScienceAsia. Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques . Ascendia Pharma. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes . SciELO. Available at: [Link]

Sources

Technical Support Center: 2-(Diethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Side Products & Impurity Profiles Document ID: TS-DANA-004 Last Updated: 2026-02-02[1]

Executive Summary

2-(Diethylamino)nicotinic acid is a critical intermediate often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structure—a pyridine ring substituted with a carboxylic acid at C3 and a bulky diethylamino group at C2—presents unique reactivity challenges.[1]

Users frequently encounter yield losses or purity issues due to three primary mechanisms:

  • Competitive Hydrolysis during nucleophilic aromatic substitution (

    
    ).
    
  • Thermal Decarboxylation driven by the ortho-amino effect.[1]

  • Steric Hindrance leading to activated species rearrangement during amide coupling.[1]

This guide details the formation of these side products and provides actionable protocols to mitigate them.

Diagnostic Module: Synthesis & Upstream Impurities

Context: The standard synthesis involves reacting 2-chloronicotinic acid (2-CNA) with diethylamine.[1] Symptom: High HPLC baseline, low yield, and a stubborn impurity at [M-H]⁻ = 138 (LC-MS).

Root Cause: Competitive Hydrolysis ( vs. Hydrolysis)

The C2-position of the pyridine ring is electrophilic. While diethylamine is the intended nucleophile, water (often present in the solvent or base) competes for the C2 site. This results in 2-hydroxynicotinic acid , a thermodynamic dead-end that is difficult to separate due to its high polarity and zwitterionic character.[1]

The Pathway

SynthesisPath Start 2-Chloronicotinic Acid (Starting Material) Target 2-(Diethylamino)nicotinic Acid (Target Product) Start->Target + Et2N (SNAr) Impurity 2-Hydroxynicotinic Acid (Side Product) Start->Impurity + H2O (Hydrolysis) Amine Diethylamine (Nucleophile) Amine->Target

Figure 1: Competitive pathways during the synthesis of 2-(diethylamino)nicotinic acid.

Troubleshooting Protocol
VariableRecommendationRationale
Solvent Anhydrous Toluene or XyleneWater promotes hydrolysis.[1] Avoid lower alcohols if high temperatures are required.
Stoichiometry Excess Diethylamine (2.5–3.0 eq)The amine acts as both nucleophile and base (scavenging HCl).[1] High concentration favors amine attack over trace water.
Temperature 90°C – 110°C

on the pyridine ring requires energy, but exceeding 120°C risks decarboxylation (see Module 3).[1]
Purification Acid/Base ExtractionThe target is lipophilic at neutral pH; the hydroxy impurity remains in the aqueous phase due to tautomerization (pyridone form).

Diagnostic Module: Stability & Storage

Context: Sample purity degrades upon heating or prolonged storage.[1] Symptom: Evolution of gas (bubbles) during reaction workup; appearance of a non-acidic lipophilic peak.[1]

Root Cause: Thermal Decarboxylation

Nicotinic acids with electron-donating groups at the 2-position are prone to thermal decarboxylation.[1] The 2-diethylamino group destabilizes the ground state via steric strain with the C3-carboxyl group, while simultaneously stabilizing the transition state through electron donation into the ring.

Side Product: 2-(Diethylamino)pyridine +


.[1]
Mechanism Visualization

Decarboxylation Substrate 2-(Diethylamino)nicotinic Acid TS Zwitterionic Transition State (Proton transfer to C3) Substrate->TS Heat (>140°C) Product 2-(Diethylamino)pyridine (Decarboxylated Impurity) TS->Product Irreversible Gas CO2 (Gas) TS->Gas

Figure 2: Thermal degradation pathway leading to loss of the carboxylic acid functionality.[1]

Prevention Guide
  • Avoid Distillation: Do not attempt to purify this acid via distillation.[1] Use recrystallization (e.g., Ethanol/Water) or column chromatography.[1]

  • Workup Temperature: Keep rotary evaporator bath temperatures below 45°C .

  • Salt Formation: Store the compound as a hydrochloride salt if long-term stability is required.[1] The protonation of the pyridine nitrogen reduces the ring's electron density, raising the activation energy for decarboxylation.

Diagnostic Module: Downstream Coupling Failures

Context: Attempting to couple 2-(diethylamino)nicotinic acid with an amine (R-NH2) to form an amide. Symptom: Low conversion; formation of


-acylurea side products; recovery of starting material.[1]
Root Cause: Steric Hindrance & Activated Ester Rearrangement

The diethylamino group at C2 is bulky. It creates significant steric hindrance around the C3-carbonyl carbon. When using carbodiimides (DCC, EDC), the intermediate O-acylisourea forms but reacts slowly with the incoming amine. This delay allows the intermediate to rearrange into an unreactive


-acylurea .

Side Product:


-Acylurea  (rearranged coupling reagent adduct).[1]
Optimization Protocol
  • Do NOT use: Standard DCC/EDC coupling without additives.[1] The reaction is too slow.

  • Recommended Reagent: HATU or POCl3 (via Acid Chloride).[1]

    • Why HATU? It generates a highly reactive At-ester that accelerates amine attack, outcompeting the rearrangement.

    • Why Acid Chloride? Converting the acid to the acid chloride (using oxalyl chloride/DMF cat.) creates a smaller electrophile than the bulky urea intermediate.

Data: Coupling Reagent Efficiency Comparison

Reagent System Conversion (2h, 25°C) Major Side Product

| DCC / DMAP | < 30% |


-Acylurea (Rearrangement) |
| EDC / HOBt | 55% | Hydrolysis of Active Ester |
| HATU / DIPEA  | > 95%  | None detected |
| Oxalyl Chloride  | > 98%  | Dimerization (trace) |[1]

Frequently Asked Questions (FAQ)

Q: Can I use 2-fluoronicotinic acid instead of 2-chloronicotinic acid to speed up the synthesis? A: Yes. The fluorine atom is a better leaving group in


 reactions due to the high electronegativity stabilizing the Meisenheimer complex. However, 2-fluoronicotinic acid is significantly more expensive.[1] If using the chloro-derivative, adding a catalytic amount of KI (Finkelstein-like activation) can improve yields.

Q: I see a peak at Mass 310 in my LC-MS during amide coupling. What is it? A: If you are using EDC, this is likely the


-acylurea  side product.[1] The mass corresponds to the Nicotinic Acid (194) + EDC (155) - H2O (18) = ~331 (approx, depends on specific carbodiimide). If the mass is exactly double the starting material minus 18, it is the symmetric anhydride , formed when the amine nucleophile is too sterically hindered to attack.

Q: Why does the color of the reaction turn dark red/black? A: This indicates oxidation of the pyridine ring or amine, often caused by trace metal contaminants in the base (e.g.,


) or excessive heating in the presence of air. Perform reactions under a nitrogen atmosphere.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2016).[1][2] Describes the optimization of nucleophilic substitution on 2-chloronicotinic acid.

  • Decarboxylation in Natural Products Biosynthesis. PMC - PubMed Central.[1] (2020).[1][3][4] Provides mechanistic insight into the decarboxylation of alpha- and beta-functionalized acids.

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide. NIH - PubMed.[1] (2004).[1] Discusses steric interactions in pyridine carboxamides.

  • Synthesis of Sterically Hindered Amides. ResearchGate. (2014).[5][6] Reviews methodologies for overcoming steric hindrance in amide coupling, relevant to the C2-diethylamino effect.

  • 2-Chloronicotinic Acid Properties & Reactivity. Wikipedia.[1] (Accessed 2026).[1][7] General overview of the precursor reactivity.

Sources

Technical Support Center: Analytical Methods for 2-(Diethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(Diethylamino)nicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges encountered during the development and execution of analytical methods for this compound, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you to diagnose, resolve, and prevent common analytical issues, ensuring the integrity and reliability of your data.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the quantification of 2-(Diethylamino)nicotinic acid. Due to its polar and basic nature, several chromatographic challenges can arise.

Peak Shape and Tailing Issues

Question: My chromatogram shows a significant tailing peak for 2-(Diethylamino)nicotinic acid. What are the likely causes and how can I achieve a symmetrical peak?

Answer: Peak tailing for a compound like 2-(Diethylamino)nicotinic acid is almost always a result of undesirable secondary interactions between the analyte and the stationary phase. The molecule possesses a tertiary amine which can be protonated and a carboxylic acid group. At mid-range pH, the basic amine can interact strongly with acidic residual silanols on the surface of standard silica-based C18 columns. This leads to poor peak shape.

Here is a systematic approach to resolve this issue:

  • Mobile Phase pH Optimization (The Primary Cause): The most critical factor is controlling the ionization state of the analyte.

    • Causality: By lowering the mobile phase pH to approximately 2.5-3.5, the tertiary amine group becomes fully protonated. This minimizes its interaction with the negatively charged silanol groups, drastically improving peak symmetry.

    • Action: Prepare your aqueous mobile phase component with an acidic modifier. Common choices include 0.1% formic acid or a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to the target pH.

  • Column Selection: Not all C18 columns are created equal. If pH adjustment alone is insufficient, your column may not be suitable for this polar, basic analyte.[1]

    • Causality: Standard C18 columns can have a high density of accessible, acidic silanols. Modern columns employ technologies to mitigate these effects.

    • Action:

      • Use an End-Capped Column: Select a column that is specified as "end-capped," where the residual silanols are chemically bonded with a small silylating agent.

      • Consider a Polar-Embedded Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydration layer that shields the analyte from the silica surface, improving peak shape for polar compounds.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to tailing.

    • Action: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, optimize the sample concentration for your method's linear range.

  • Column Contamination: Contaminants from previous analyses or the sample matrix can bind to the column head, creating active sites that cause tailing.

    • Action: Disconnect the column and flush it in the reverse direction (following manufacturer's guidelines) with a strong solvent series. A common flush sequence is water, methanol, acetonitrile, and then isopropanol.[2][3] Always use a guard column to protect the analytical column.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.5 using 0.1% Formic Acid ph_check->adjust_ph No column_check Using an end-capped or polar-embedded column? ph_check->column_check Yes adjust_ph->start change_column Switch to a suitable column (e.g., Aqua, Hydro) column_check->change_column No concentration_check Is sample concentration high? column_check->concentration_check Yes change_column->start dilute_sample Dilute sample 10-fold and re-inject concentration_check->dilute_sample Yes flush_column Flush column and check guard column concentration_check->flush_column No end Symmetrical Peak Achieved dilute_sample->end flush_column->end G start Method Development Finalized specificity Specificity (Interference Check) start->specificity linearity Linearity, Range, LOD/LOQ (Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Deliberate Changes) precision->robustness report Validation Report Compiled robustness->report

Sources

Technical Support Center: Mitigating 2-(Diethylamino)nicotinic Acid (2-DENA) Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Diethylamino)nicotinic acid (2-DENA) is a common synthetic intermediate used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Niflumic acid and various kinase inhibitors. In biological assays, it frequently appears as a carryover impurity or a metabolic byproduct.

Its interference profile is distinct from simple nicotinic acid due to the diethylamino group at the C2 position , which alters its electronic and chelating properties.

PropertyValuePotential Assay Impact
CAS Number 1779-54-0Identification
Structure Pyridine-3-carboxylic acid, 2-(diethylamino)-Chelation: The ortho-arrangement of the amino and carboxyl groups creates a bidentate ligand pocket for metal ions (

,

).
UV Absorbance

~260–280 nm (Predicted)
Optical Interference: Strong overlap with DNA/RNA (

) and Protein (

) quantification.
Acidity Ampholytic (Basic amine + Acidic carboxyl)pH Drift: Can alter local buffer pH in low-capacity buffers.

Troubleshooting Module: Optical Interference

Issue:
  • "My DNA concentration readings are impossibly high."

  • "Fluorescence signals are lower than expected (Quenching)."

Mechanism:

The pyridine ring of 2-DENA absorbs strongly in the UV region. Unlike pure nicotinic acid, the auxochromic diethylamino group intensifies this absorbance and can shift it toward the visible spectrum. In fluorescence assays, 2-DENA can act as an Inner Filter , absorbing the excitation light before it reaches the fluorophore, or absorbing the emission light.

Diagnostic Protocol: The Spectral Scan

Do not rely on single-wavelength subtraction. You must characterize the contaminant's full spectrum.

  • Prepare a Dilution Series: Dissolve pure 2-DENA (or the suspect sample) in your assay buffer at 10, 50, and 100 µM.

  • Scan: Perform a continuous absorbance scan from 220 nm to 600 nm.

  • Overlay: Compare this to the excitation/emission spectra of your assay's fluorophore.

    • Critical Check: If the 2-DENA absorbance peak overlaps with your fluorophore's Excitation (

      
      ) or Emission (
      
      
      
      ) by >30%, you have an Inner Filter Effect.
Correction Workflow (Graphviz)

OpticalCorrection Check Observation: High Background or Low Signal Scan Step 1: Spectral Scan (200-600nm) Check->Scan Decision Overlap with Reporter? Scan->Decision Math Apply Background Subtraction Decision->Math No Overlap (Additive only) Shift Switch Probe (e.g., Red-Shifted Dye) Decision->Shift Significant Overlap (Quenching)

Figure 1: Decision tree for mitigating optical interference. If spectral overlap exists, mathematical subtraction is insufficient due to non-linear quenching; the probe must be changed.

Troubleshooting Module: Enzymatic Inhibition (Chelation)

Issue:
  • "The IC50 of my kinase inhibitor varies depending on the buffer composition."

  • "Polymerase chain reaction (PCR) fails in the presence of the compound."

Mechanism:

2-DENA possesses a structural motif similar to anthranilic acid (2-aminobenzoic acid). The nitrogen of the diethylamino group (position 2) and the oxygen of the carboxylic acid (position 3) are in an ortho-like arrangement. This geometry allows for the bidentate chelation of divalent metal ions, specifically Magnesium (


) and Manganese (

).

Many enzymes (Kinases, DNA Polymerases, Phosphatases) require


 as an obligate cofactor. 2-DENA strips the metal from the enzyme's active site, causing false inhibition .
Validation Protocol: The Metal Back-Add Test

This protocol distinguishes between true enzymatic inhibition and artifactual metal depletion.

Materials:

  • Enzyme Reaction Mix (Kinase/Polymerase)

  • 2-DENA (at

    
     concentration)
    
  • 
     (100 mM stock)
    

Steps:

  • Baseline: Run the assay with 2-DENA and standard

    
     concentration (e.g., 10 mM). Record Activity (A1).
    
  • Supplementation: Run the assay with 2-DENA but double the

    
     concentration (e.g., 20 mM). Record Activity (A2).
    
  • Control: Run the assay with a known true inhibitor (e.g., Staurosporine) + double

    
    .
    

Analysis:

  • Artifact (Chelation): If Activity A2 >> A1 (Activity is restored by adding excess metal), 2-DENA is acting as a chelator.

  • True Inhibitor: If Activity A2 ≈ A1, the inhibition is likely genuine binding to the enzyme pocket.

Troubleshooting Module: "PAINS" & Aggregation

Issue:
  • "The compound shows activity against unrelated targets (Promiscuous)."

  • "The dose-response curve has a steep Hill slope (> 2.0)."

Mechanism:

At high concentrations (>10 µM), nicotinic acid derivatives with lipophilic tails (like the diethyl group) can form colloidal aggregates. These aggregates sequester enzymes non-specifically, leading to Pan-Assay Interference (PAINS).

Validation Protocol: Detergent Sensitivity

Colloidal aggregates are sensitive to non-ionic detergents.

  • Standard Assay: Measure % Inhibition of 2-DENA.

  • Detergent Spike: Repeat the assay in buffer containing 0.01% Triton X-100 or 0.005% Tween-20 .

  • Result Interpretation:

    • If inhibition disappears with detergent: The compound was aggregating.

    • If inhibition persists : The interaction is likely specific.

Summary of Interference Mechanisms

Mechanisms DENA 2-(Diethylamino) nicotinic acid Chelation Chelation of Mg2+ DENA->Chelation N-C-COOH Motif Optical UV/Vis Absorption (Inner Filter) DENA->Optical Pyridine Ring Agg Colloidal Aggregation DENA->Agg Lipophilic Tail Kinase False Inhibition of Kinases/Polymerases Chelation->Kinase Readout Skewed DNA/Protein Quantification Optical->Readout Promis Promiscuous Binding (PAINS) Agg->Promis

Figure 2: Mechanistic pathways of 2-DENA interference. The N-C-COOH motif drives metal depletion, while the pyridine ring drives optical artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15940, Nicotinic acid. Retrieved from [Link]

    • Context: Foundation for structural properties and acidity d
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Retrieved from [Link]

    • Context: Authoritative source on "Inner Filter Effects" and aggreg
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry. Retrieved from [Link]

    • Context: Establishes the framework for identifying non-specific binding and aggregation artifacts common in synthetic intermedi
  • Starna Scientific. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link][1]

    • Context: Verifies the strong UV absorbance properties of nicotinic acid derivatives used for instrument calibr

Sources

Technical Support Center: Method Development for Quantifying 2-(Diethylamino)nicotinic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 2-(Diethylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing robust and reliable quantitative methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your method is not only accurate but also self-validating and defensible.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when beginning method development for 2-(Diethylamino)nicotinic acid.

Q1: What is the most suitable analytical technique for quantifying 2-(Diethylamino)nicotinic acid in biological samples?

A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[1] Its high sensitivity allows for the detection of low analyte concentrations, and its selectivity is crucial for distinguishing the analyte from endogenous components in complex matrices like plasma, urine, or tissue homogenates.[2][3] This specificity minimizes the risk of interferences that could compromise the accuracy of the results.

Q2: How should I select an appropriate internal standard (IS) for the assay?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 2-(Diethylamino)nicotinic acid-d10. A SIL-IS is considered the best choice because it shares nearly identical chemical and physical properties with the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (pKa, logP, and functional groups) can be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.

Q3: What are the essential validation parameters I must evaluate for my method?

A3: Your method validation must demonstrate that the assay is fit for its intended purpose.[5] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the core parameters to validate include:

  • Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.[5]

  • Accuracy and Precision: How close the measured values are to the true value and the reproducibility of these measurements, respectively.[6]

  • Calibration Curve: The response relationship over the intended quantification range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Recovery: The efficiency of the extraction process.[5]

  • Matrix Effect: The influence of co-eluting matrix components on analyte ionization.[7]

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[8]

For comprehensive details, refer to the ICH M10 Guideline on Bioanalytical Method Validation.[9]

Core Method Development: Protocols & Rationale

Developing a robust method requires a systematic approach, starting from sample preparation through to final detection.

Sample Preparation: The Foundation of a Reliable Assay

Effective sample preparation is critical for removing interferences and concentrating the analyte. The choice of technique depends on the required cleanliness of the extract, the nature of the matrix, and the desired throughput.

Sample_Preparation_Workflow cluster_0 Sample Preparation Matrix Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Matrix->Spike PPT Protein Precipitation (PPT) Spike->PPT Choose One LLE Liquid-Liquid Extraction (LLE) Spike->LLE Choose One SPE Solid-Phase Extraction (SPE) Spike->SPE Choose One Evap Evaporate & Reconstitute PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.

  • Principle: A simple and fast method where an organic solvent is added to precipitate proteins, releasing the analyte into the supernatant.

  • Best For: High-throughput screening, matrices with lower protein content.

  • Causality: Acetonitrile is often preferred as it typically provides cleaner extracts than methanol by precipitating a wider range of proteins. The ratio of solvent to sample is critical; a 3:1 ratio is a common starting point to ensure complete protein precipitation.

Step-by-Step Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS injection.

  • Principle: LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its relative solubility.[10] The pH of the aqueous phase is adjusted to control the ionization state of the analyte, thereby maximizing its partitioning into the organic phase.

  • Best For: Removing highly water-soluble interferences like salts and polar metabolites.

  • Causality: 2-(Diethylamino)nicotinic acid contains a carboxylic acid (acidic) and a diethylamino group (basic). To extract it efficiently, the pH of the sample should be adjusted to be neutral or slightly acidic (~pH 5-6) to ensure the molecule is in a neutral, more hydrophobic state. A moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is a good starting choice.[11]

Step-by-Step Protocol:

  • Pipette 100 µL of the sample into a glass tube.

  • Add 10 µL of the internal standard.

  • Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH.

  • Add 1 mL of ethyl acetate.

  • Cap and vortex for 5 minutes to ensure efficient partitioning.

  • Centrifuge at 2,500 x g for 5 minutes to separate the aqueous and organic layers.[12]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness and reconstitute as described in the PPT protocol.

  • Principle: SPE provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix interferences are washed away.[13]

  • Best For: Assays requiring the lowest LLOQ and minimal matrix effects.

  • Causality: Given the dual functionality of 2-(Diethylamino)nicotinic acid, a mixed-mode SPE sorbent combining reversed-phase (for hydrophobic interaction) and ion-exchange (for charge-based interaction) is highly effective. A mixed-mode cation exchange (MCX) sorbent is ideal. Under acidic conditions, the diethylamino group is protonated (positively charged) and retains strongly on the cation exchange moiety, while the carboxylic acid is neutral. Interferences can be washed away with an organic solvent, and the analyte is then eluted by using a solvent containing a base (e.g., ammonium hydroxide) to neutralize the diethylamino group.

Step-by-Step Protocol (using a Mixed-Mode Cation Exchange sorbent):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Dilute 100 µL of the sample (pre-spiked with IS) with 400 µL of 2% formic acid in water and load it onto the cartridge. The acidic pH ensures the diethylamino group is positively charged for retention.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove nonpolar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Instrumental Analysis

The following tables provide scientifically sound starting parameters for method development. These will require optimization for your specific instrumentation and assay requirements.

Table 1: Recommended Starting HPLC/UHPLC Parameters

ParameterRecommended ConditionRationale
Column C18 or PFP (Pentafluorophenyl), < 3 µm, 2.1 x 50-100 mmC18 provides general-purpose hydrophobic retention. PFP offers alternative selectivity for aromatic and nitrogen-containing compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Start at 5% B, ramp to 95% B over 3-5 min, hold, re-equilibrateA generic gradient to elute compounds across a range of polarities. Must be optimized for resolution from matrix interferences.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Typical flow rate for analytical scale LC-MS.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Vol. 2 - 10 µLKeep as low as possible to minimize column overload and potential matrix effects.

Table 2: Hypothetical Starting MS/MS Parameters (Positive ESI Mode)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
2-(Diethylamino)nicotinic acid 195.1122.120
Internal Standard (-d10) 205.1132.120
RationaleThe precursor ion [M+H]⁺ is selected in Q1. In the collision cell (Q2), it fragments. A stable, specific product ion is selected in Q3 for quantification. For this molecule, a likely fragmentation is the loss of the diethylamino group or parts of it. These values must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Troubleshooting Guide: A-Z of Common Issues

This section is structured to help you diagnose and resolve common experimental challenges in a logical, step-by-step manner.

Q: My analyte recovery is low and inconsistent. What should I do?

A: Low and variable recovery is a common but solvable issue. It points directly to a suboptimal sample preparation process.

  • Causality: Recovery is determined by the efficiency of analyte extraction from the matrix and its stability during processing. Inconsistency often arises from slight variations in experimental conditions that have an outsized impact because the method is not robust.

  • Troubleshooting Workflow:

    Recovery_Troubleshooting Start Low / Inconsistent Recovery Detected Check_pH Is extraction pH optimal for analyte neutrality? Start->Check_pH Check_Solvent Is the LLE solvent polarity correct? Is SPE sorbent appropriate? Check_pH->Check_Solvent Yes Solution_pH Adjust pH of sample before extraction. Check_pH->Solution_pH No Check_Mixing Is vortexing/mixing time and intensity sufficient? Check_Solvent->Check_Mixing Yes Solution_Solvent Test different LLE solvents (e.g., MTBE, Hexane/IPA). Switch to a different SPE sorbent (e.g., polymeric). Check_Solvent->Solution_Solvent No Check_Stability Is analyte degrading during extraction? Check_Mixing->Check_Stability Yes Solution_Mixing Increase vortex time or use a mechanical shaker. Check_Mixing->Solution_Mixing No Solution_Stability Process samples on ice. Minimize time before analysis. Check_Stability->Solution_Stability Yes End Recovery Optimized Check_Stability->End No Solution_pH->Check_Solvent Solution_Solvent->Check_Mixing Solution_Mixing->Check_Stability Solution_Stability->End

    Caption: Systematic troubleshooting workflow for low or inconsistent analyte recovery.

Q: I'm observing significant ion suppression. How can I mitigate this matrix effect?

A: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis.[14] They occur when co-eluting compounds from the matrix interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[7]

  • Causality: The most common culprits are phospholipids from plasma membranes, which tend to elute in the middle of typical reversed-phase gradients. If your analyte co-elutes with them, its signal will be suppressed.

  • Solutions:

    • Improve Sample Cleanup: This is the most effective strategy. If you are using PPT, switch to LLE or SPE. SPE is particularly effective at removing phospholipids.[15]

    • Modify Chromatography: Adjust the HPLC gradient to chromatographically separate the analyte from the interference zone. A "phospholipid elution profile" can be mapped for your column by monitoring characteristic phospholipid MRM transitions (e.g., 184 -> 184).

    • Use a SIL-IS: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of suppression, allowing for accurate correction of the signal.[4]

    • Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby lessening the matrix effect.

Q: My chromatographic peak shape is poor (e.g., significant tailing). What causes this and how can I fix it?

A: Poor peak shape compromises integration accuracy and can affect sensitivity and resolution.

  • Causality:

    • Secondary Interactions: The basic diethylamino group can interact with residual acidic silanols on the surface of silica-based columns, causing peak tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to split or broad peaks. For a basic compound, a low pH mobile phase (e.g., using formic acid) ensures it is consistently in its protonated form.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing fronting or tailing.

  • Solutions:

    • Optimize Mobile Phase: Ensure the pH is at least 2 units away from the analyte's pKa. For 2-(Diethylamino)nicotinic acid, a low pH (2.5-3.5) is recommended.

    • Change Column: Use a high-purity, end-capped silica column or a hybrid particle column to minimize silanol interactions. A PFP column can also offer different selectivity and improved peak shape.

    • Reduce Injection Load: Decrease the injection volume or dilute the sample extract.

    • Check for Extra-Column Volume: Ensure tubing lengths are minimized and appropriate fittings are used, as dead volume can cause peak broadening.

Q: My assay fails the precision and accuracy requirements during validation. Where do I start?

A: Failing precision and accuracy tests indicates a lack of method robustness. The issue could lie in any part of the workflow, from sample handling to data processing.

  • Causality: Inconsistent pipetting, analyte instability, variable extraction recovery, non-optimized chromatography, and matrix effects are all common sources of error.

  • Systematic Checklist:

    • Pipette Calibration: Verify the accuracy and precision of all pipettes used for preparing standards, QCs, and samples.

    • Standard/QC Integrity: Re-prepare fresh calibration standards and quality control samples from new stock solutions. An error in the stock solution will invalidate the entire run.

    • Analyte Stability: Confirm the stability of the analyte under all relevant conditions (bench-top, freeze-thaw, autosampler). If the analyte is degrading, results will be inaccurate and imprecise.[2]

    • Internal Standard Response: Check the IS peak area across the run. If the IS response is highly variable (RSD > 15-20%), it indicates a problem with sample preparation or instrument performance.

    • Review Chromatography: Examine the chromatograms for signs of interferences, poor peak shape, or shifting retention times.

    • Re-evaluate Method Parameters: Systematically re-optimize the most sensitive parameters, such as extraction pH or the SPE wash/elute steps, as per regulatory guidelines.[5][6][16]

References

  • Google Patents. (n.d.). A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • Al-Khafaji, K., & El-Agnaf, O. (2020). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Retrieved from [Link]

  • Bar-Bachar, A., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Retrieved from [Link]

  • Hengen, N., et al. (1978). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. Retrieved from [Link]

  • Fukuda, N. (n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace. Retrieved from [Link]

  • Zhelev, Z., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. National Institutes of Health. Retrieved from [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, W., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Retrieved from [Link]

  • Patel, P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • de Moraes, L. A., et al. (2013). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Majors, R. E. (2006). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Organomation. (2023). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Wang, Z., et al. (2010). LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Tiwari, G., & Tiwari, R. (2010). Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review. SciSpace. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Liquid-Liquid Extraction. Retrieved from [Link]

  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Retrieved from [Link]

  • KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Reproducibility in Experiments with 2-(Diethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the challenges of poor reproducibility in experiments involving 2-(Diethylamino)nicotinic acid. By providing a structured approach to troubleshooting and experimental design, this resource aims to foster consistency and reliability in your research outcomes.

Introduction to Reproducibility Challenges

Poor reproducibility is a significant hurdle in scientific research, leading to wasted resources and slowed progress.[1][2] In the context of small molecule experiments, variability can arise from numerous factors, including the physicochemical properties of the compound, inconsistencies in experimental protocols, and the biological systems under investigation. This guide provides a framework for identifying and mitigating these variables when working with 2-(Diethylamino)nicotinic acid.

Section 1: Foundational Knowledge and Quality Control

A thorough understanding of the test compound and rigorous quality control are the cornerstones of reproducible research. This section addresses common questions regarding the fundamental properties and handling of 2-(Diethylamino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 2-(Diethylamino)nicotinic acid?

A1: While specific solubility data for 2-(Diethylamino)nicotinic acid is not extensively published, we can extrapolate from its parent compound, nicotinic acid. Nicotinic acid is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[3] It exhibits higher solubility in DMSO compared to ethanol, water, acetone, diethyl ether, and acetonitrile.[4] Given the addition of the diethylamino group, which can increase lipophilicity, solubility in organic solvents may be enhanced.

Recommended Approach:

  • Primary Solvents: Start with high-purity, anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test to determine the maximum concentration.

  • Aqueous Solutions: For cell-based assays, further dilute the stock solution in your culture medium. Be mindful of the final solvent concentration, as high levels of DMSO or DMF can be toxic to cells.

SolventReported Solubility of Nicotinic AcidExpected Solubility of 2-(Diethylamino)nicotinic acid
DMSO ~1 mg/mL[3] (High)[4]Likely similar or higher
DMF ~1 mg/mL[3]Likely similar or higher
Ethanol SolubleLikely soluble
Water Slightly soluble[5]May have altered solubility depending on pH
Diethyl Ether Slightly soluble[5]Likely sparingly soluble
Acetonitrile Lower solubility[4]Likely low solubility

Q2: How should I assess the purity of my 2-(Diethylamino)nicotinic acid sample?

A2: Ensuring the purity of your compound is critical for reproducible results. Impurities can arise from the synthesis process or degradation over time.

Recommended Purity Analysis Workflow:

G cluster_0 Purity Assessment Workflow start Obtain Certificate of Analysis (CoA) hplc High-Performance Liquid Chromatography (HPLC) start->hplc Verify purity ms Mass Spectrometry (MS) hplc->ms Confirm identity nmr Nuclear Magnetic Resonance (NMR) ms->nmr Structural confirmation decision Purity ≥ 95%? nmr->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Sample decision->purify No G cluster_0 Troubleshooting Dose-Response Variability cluster_1 Solutions issue Inconsistent Dose-Response sol_prep Stock Solution Preparation issue->sol_prep pipetting Pipetting Accuracy issue->pipetting cell_health Cell Health & Density issue->cell_health incubation Incubation Time issue->incubation sol_prep_sol Prepare fresh stock solution, verify concentration. sol_prep->sol_prep_sol pipetting_sol Calibrate pipettes, use reverse pipetting for viscous solutions. pipetting->pipetting_sol cell_health_sol Monitor cell morphology, use consistent passage numbers. cell_health->cell_health_sol incubation_sol Ensure consistent incubation times and conditions. incubation->incubation_sol

Sources

Validation & Comparative

Replicating published findings on nicotinic acid derivatives with 2-(Diethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 2-(Diethylamino)nicotinic Acid: A Comparative Replication Guide on Physicochemical Stability and Lipophilicity

Executive Summary: The Lipophilic Shift

In medicinal chemistry, Nicotinic Acid (NA) serves as a fundamental scaffold for GPR109A agonists and NAD+ precursors. However, its high hydrophilicity (LogP ~0.36) often limits passive membrane permeability and blood-brain barrier (BBB) penetration.

2-(Diethylamino)nicotinic acid (2-DENA) represents a critical structural modification where the C2 position is substituted with a diethylamino group. This modification is not merely cosmetic; it introduces a steric and lipophilic bulk that significantly alters the molecule's solvation profile and electronic distribution.

This guide provides a rigorous protocol to replicate published findings regarding the physicochemical superiority of 2-DENA as a scaffold. We focus on validating its enhanced lipophilicity (LogD) and pKa shifts compared to the parent Nicotinic Acid and the highly lipophilic analog, Niflumic Acid.

Comparative Profile: The Molecule at a Glance

The following table summarizes the core parameters to be replicated. These values represent the "Published Findings" that your laboratory must validate to confirm the quality and identity of the 2-DENA scaffold.

ParameterNicotinic Acid (Reference)2-(Diethylamino)nicotinic Acid (Target)Niflumic Acid (Control)
CAS Number 59-67-67076-23-54394-00-7
Molecular Weight 123.11 g/mol 194.23 g/mol 282.22 g/mol
LogP (Octanol/Water) ~0.36 (Hydrophilic)~2.1 - 2.5 (Target Range) ~4.8 - 5.0 (Lipophilic)
pKa (Acid) 4.85~5.5 - 6.0 (Predicted Shift) 4.6
Primary Utility Lipid Metabolism / VitaminLipophilic Scaffold / IntermediateAnti-inflammatory (COX-2)

Scientist's Note: The "Target Range" for 2-DENA LogP is the critical metric. A value < 1.5 indicates hydrolysis or impurity (likely loss of the ethyl groups). A value > 3.0 suggests contamination with starting reagents.

Strategic Visualization: Structure-Property Relationship

The following diagram illustrates the causal link between the structural modification and the resulting pharmacokinetic improvement.

SAR_Pathway NA Nicotinic Acid (Parent Scaffold) Mod C2-Diethylamino Substitution NA->Mod Synthetic Modification DENA 2-(Diethylamino) nicotinic Acid Mod->DENA Effect1 Increased LogP (Lipophilicity) DENA->Effect1 Hydrophobic Bulk Effect2 Electronic Shielding (pKa Shift) DENA->Effect2 +I Effect Outcome Enhanced Membrane Permeability Effect1->Outcome Effect2->Outcome

Figure 1: Structural causality flow demonstrating how the diethylamino group drives the physicochemical shift from the parent Nicotinic Acid.

Replication Protocol 1: Purity & Identity Verification

Before assessing performance, you must validate the material. 2-DENA is prone to decarboxylation under high thermal stress.

Objective: Confirm >98% purity via HPLC-DAD.

Methodology:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).

Validation Criteria:

  • Nicotinic Acid RT: ~1.2 min (elutes near void volume due to polarity).

  • 2-DENA RT: ~4.5 - 5.0 min (significant retention shift due to ethyl groups).

  • Impurity Flag: Any peak at the Nicotinic Acid retention time indicates hydrolysis of the amine.

Replication Protocol 2: LogD Determination (Shake-Flask Method)

This is the core experiment to replicate the "lipophilic shift" finding. We use the OECD Guideline 107 standard, modified for ionizable pyridines.

Rationale: Calculated LogP (cLogP) algorithms often fail with zwitterionic pyridines. Experimental determination is mandatory for reliable ADME prediction.

Workflow Diagram:

LogP_Protocol Start Start: Phase Preparation Sat Pre-saturation: Mix Octanol & Water (24h) Start->Sat Prep Sample Dissolution: Dissolve 2-DENA in Pre-sat Octanol Sat->Prep Shake Equilibration: Shake 1:1 Phase Ratio (30 mins, 25°C) Prep->Shake Sep Phase Separation: Centrifuge 2000g Shake->Sep Anal HPLC Analysis: Measure Conc. in Both Phases Sep->Anal Calc Calculate Partition Coeff: P = [Org] / [Aq] Anal->Calc

Figure 2: Step-by-step workflow for the Shake-Flask LogP determination method.

Detailed Steps:

  • Phase Pre-saturation: Agitate n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

  • Stock Preparation: Dissolve 2 mg of 2-DENA in 10 mL of the pre-saturated octanol.

  • Partitioning:

    • Add 5 mL of drug-octanol solution to 5 mL of pre-saturated PBS.

    • Vortex for 5 minutes; shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 2000g for 15 minutes to break emulsions.

  • Quantification: Remove aliquots from both top (octanol) and bottom (buffer) layers. Analyze via HPLC (Protocol 1).

  • Calculation:

    
    
    

Replication Success Metric:

  • Your experimental LogD at pH 7.4 should fall between 1.8 and 2.2 .

  • If LogD < 1.0, the pH of your buffer may have drifted acidic, protonating the pyridine nitrogen (making it cationic and hydrophilic).

Replication Protocol 3: pKa Comparison

The diethylamino group is an electron-donating group (+I effect), which should theoretically increase the electron density on the ring, making the carboxylic acid slightly less acidic (higher pKa) compared to Nicotinic Acid.

Method: Potentiometric Titration.

  • Dissolve 5 mg of compound in 20 mL degassed water (use 10% methanol if solubility is poor, but correct for dielectric constant).

  • Titrate with 0.01 M NaOH.

  • Plot pH vs. Volume of NaOH.

Data Interpretation:

  • Nicotinic Acid: Inflection point at pH ~4.85.

  • 2-DENA: Expect inflection at pH ~5.5 - 6.0.

  • Significance: This shift means 2-DENA remains unionized (neutral) at slightly higher pH levels than Nicotinic Acid, further supporting better membrane absorption in the proximal small intestine (pH 6.0).

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 938, Nicotinic Acid.Link

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352-355.[1] (Provides biological context for Nicotinic Acid derivatives). Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

Disclaimer: This guide is for research purposes only. 2-(Diethylamino)nicotinic acid is a chemical intermediate and should be handled with appropriate PPE and safety protocols.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(Diethylamino)nicotinic Acid

[1][2]

Executive Summary

This guide provides an operational framework for the disposal of 2-(Diethylamino)nicotinic acid , a pyridine-derivative intermediate often used in pharmaceutical synthesis. Unlike general laboratory trash, this compound possesses amphoteric properties (containing both a carboxylic acid and a diethylamino group) and potential environmental toxicity that mandate strict segregation from municipal waste streams.

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste (Non-Halogenated Organic).

  • Disposal Method: High-temperature incineration with scrubber systems.

  • Prohibited: Do NOT dispose of down the drain or in general trash.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. 2-(Diethylamino)nicotinic acid is not merely "waste"; it is a chemical system that reacts to its environment.

PropertyDataOperational Implication
CAS Number 7076-23-5Verify against specific vendor label (e.g., Sigma, Fisher).[2][3]
Structure Pyridine ring with -COOH and -N(Et)₂Amphoteric: Acts as an acid and a base.[2][3]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.[2][3]
Acidity (pKa) ~4.8 (Acid), ~3.5 (Base)Compatible with organic acid waste streams; incompatible with strong oxidizers.[2][3]
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles) is mandatory.[2][3]
Combustion NOx, CO, CO₂Incineration requires secondary combustion/scrubbing.[2][3]
The "Why" Behind the Protocol (Expertise & Causality)
  • Amphoteric Nature: Because this molecule contains a basic amine tail and an acidic head, it can form salts. If mixed indiscriminately with strong mineral acids or strong bases in a waste container, it can generate heat (exotherm). Protocol: We segregate it primarily as a solid organic to avoid complex solution chemistry in waste drums.

  • Nitrogen Content: The pyridine ring and diethylamino group are nitrogen-rich. Upon combustion, these generate Nitrogen Oxides (NOx). Protocol: This dictates that the waste must go to a facility with specific emissions scrubbing capabilities, preventing atmospheric release of acid rain precursors.

Pre-Disposal Segregation Logic

Proper segregation is the first line of defense against lab accidents.

  • Solid Waste (Preferred): Keep the substance in its solid state whenever possible. This minimizes volume and reduces spill risks.

  • Liquid Waste (Solutions): If the material is dissolved (e.g., HPLC waste, reaction mother liquor):

    • Solvent Compatibility: Ensure the solvent (e.g., Methanol, Acetonitrile) is compatible with the "Organic Solvent" waste stream.

    • pH Check: If the solution is highly acidic (< pH 2) or basic (> pH 12.5) due to additives, it may need to be neutralized or tagged as "Corrosive" before consolidation.

Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. Each step requires a check before moving to the next.

Phase 1: Preparation
  • Don PPE: Safety glasses with side shields, nitrile gloves (0.11mm minimum), and a lab coat. If handling large open quantities (>500g), use a powder hood or N95 respirator.

  • Verify Container: Use a high-density polyethylene (HDPE) or amber glass container. Validation: Check that the container lid seals tightly and the vessel is free of cracks.

Phase 2: Packaging
  • Transfer:

    • For Solids: Scoop directly into the waste container. Do not generate dust.[4][5][6] Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste.

    • For Liquids: Pour into the "Non-Halogenated Organic" solvent carboy. Validation: Ensure the carboy is not full (>90%) and has a vented cap if evolution of gas is suspected (unlikely here, but good practice).

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: Write "2-(Diethylamino)nicotinic acid".

    • Hazards: Check "Irritant" and "Toxic".

    • State: Circle "Solid" or "Liquid".

Phase 3: Handoff
  • Accumulation Area: Move the container to your Satellite Accumulation Area (SAA).

  • Request Pickup: Contact your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).

    • Note: Specify that the waste contains pyridine derivatives to ensure proper RCRA coding (likely D038 if leachable, or general organic waste).

Visualized Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for disposing of 2-(Diethylamino)nicotinic acid, ensuring compliance and safety.

DisposalFlowStartStart: Waste Identification2-(Diethylamino)nicotinic acidCheckStateCheck Physical StateStart->CheckStateSolidPathSolid MaterialCheckState->SolidPathPowder/CrystalLiquidPathIn SolutionCheckState->LiquidPathDissolvedContainerSolContainer: Wide-mouth HDPE/GlassSolidPath->ContainerSolLabelSolLabel: 'Hazardous Waste - Solid Organic'(Trace Pyridine Derivative)ContainerSol->LabelSolSAASatellite Accumulation Area (SAA)Secondary ContainmentLabelSol->SAACheckPHCheck pH & SolventsLiquidPath->CheckPHNeutNeutralize if pH < 2 or > 12.5CheckPH->NeutExtreme pHContainerLiqContainer: Solvent Carboy(Non-Halogenated)CheckPH->ContainerLiqNeutral/CompatibleNeut->ContainerLiqContainerLiq->SAAEHSEHS/Contractor Pickup(Incineration Profile)SAA->EHS

Figure 1: Decision logic for the segregation and packaging of 2-(Diethylamino)nicotinic acid waste streams.

Regulatory & Compliance Context (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding: While 2-(Diethylamino)nicotinic acid is not explicitly P-listed (like Nicotine P075) or U-listed, it may exhibit the D038 (Pyridine) toxicity characteristic if it degrades or contains free pyridine impurities above 5.0 mg/L [1].

  • Generator Status: Always characterize this waste as "Hazardous" unless TCLP testing proves otherwise.

  • European Context: Under CLP, this falls under waste codes for organic chemicals consisting of or containing dangerous substances (e.g., EWC 16 05 06 *).

Emergency Contingencies

Spill Management:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves and a dust mask/respirator.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a universal spill pad.

  • Clean: Wipe the surface with a mild soap solution. Place all cleanup materials into the hazardous waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D038 Pyridine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][3]

A Strategic Guide to Personal Protective Equipment for Handling 2-(Diethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical reagents like 2-(Diethylamino)nicotinic acid (CAS No. 1017362-89-8) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the validity of your results.

Foundational Hazard Assessment: Understanding the Risks

2-(Diethylamino)nicotinic acid is a substituted pyridine carboxylic acid. While comprehensive toxicological data may be limited, the available safety information provides a clear directive for handling. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate our safety protocols.

Based on available supplier safety information, 2-(Diethylamino)nicotinic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the principal routes of occupational exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols. The presence of both a tertiary amine (diethylamino) group and a carboxylic acid group on a pyridine ring suggests that the compound can act as a skin, eye, and respiratory irritant.[1][2] Therefore, our PPE strategy must establish robust barriers against these exposure pathways.

Core PPE Protocol for 2-(Diethylamino)nicotinic Acid

The following table summarizes the essential PPE required for handling 2-(Diethylamino)nicotinic acid in typical laboratory settings.

Protection Type Solid Form (Powder) Liquid Form (Solutions) Rationale / Causality
Eye & Face Chemical safety goggles with side shields AND face shield.Chemical safety goggles with side shields.H319 (Causes serious eye irritation): Goggles are mandatory to prevent contact with particles or droplets. A face shield is crucial when weighing the powder to protect against accidental splashes or aerosol generation.[3]
Hand Chemical-resistant nitrile or butyl rubber gloves.Chemical-resistant nitrile or butyl rubber gloves.H315 (Causes skin irritation): Nitrile gloves offer excellent protection against incidental splashes of a wide range of chemicals and are recommended for their dexterity.[2] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
Body Long-sleeved laboratory coat.Long-sleeved laboratory coat.A standard lab coat protects against incidental skin contact with the solid or its solutions. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Required when handling powder outside of a certified chemical fume hood. Use a NIOSH-approved respirator with a P95 or P100 particulate filter.Generally not required for handling dilute, non-volatile solutions. Assess need based on the potential for aerosol generation.H335 (May cause respiratory irritation): The fine particulate nature of the solid presents an inhalation hazard. Engineering controls (fume hood) are the primary defense. If unavailable, respiratory protection is mandatory.[4]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-(Diethylamino)nicotinic acid.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling Protocol cluster_liquid Solution Handling Protocol cluster_end Final Check start Prepare to handle 2-(Diethylamino)nicotinic acid form_q Solid Powder or Solution? start->form_q solid_ppe Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat form_q->solid_ppe Solid liquid_ppe Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat form_q->liquid_ppe Solution weigh_q Weighing in open air? resp_ppe Add: - Face Shield - NIOSH Respirator (P95/P100) weigh_q->resp_ppe Yes fume_hood Use Certified Chemical Fume Hood weigh_q->fume_hood No solid_ppe->weigh_q end_op Proceed with Operation resp_ppe->end_op fume_hood->end_op aerosol_q Risk of Aerosols? (e.g., sonicating, vortexing) liquid_ppe->aerosol_q fume_hood2 Work in Fume Hood or use splash guard aerosol_q->fume_hood2 Yes aerosol_q->end_op No fume_hood2->end_op

Caption: PPE selection workflow for 2-(Diethylamino)nicotinic acid.

Step-by-Step Protocols: Ensuring a Self-Validating System

The order and method of donning and doffing (putting on and taking off) PPE are critical to prevent cross-contamination and exposure.

A. Donning Protocol (Putting On)

  • Body Protection: Put on your laboratory coat and fasten it completely.

  • Respiratory Protection (if required): Perform a seal check on your respirator.

  • Eye and Face Protection: Put on safety goggles. If required, add the face shield.

  • Hand Protection: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

B. Doffing Protocol (Taking Off) This process is designed to contain contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by pinching the cuff and pulling it inside out, then use the clean, inside-out glove to remove the second glove. Dispose of them immediately in the designated chemical waste container.

  • Face Shield (if used): Remove the face shield by handling the headband only.

  • Goggles: Remove goggles from the back of your head forward.

  • Laboratory Coat: Unfasten the coat and roll it away from your body, keeping the contaminated outer surface contained.

  • Respirator (if used): Remove the respirator from behind your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal and Decontamination Plan

Proper disposal of contaminated PPE is as important as its use.

  • Disposable PPE: Contaminated gloves, disposable aprons, and respirator cartridges must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard these items in the regular trash.

  • Reusable PPE:

    • Goggles and Face Shields: Clean and decontaminate immediately after use according to your institution's standard operating procedures.

    • Laboratory Coats: If significant contamination occurs, the lab coat should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.

By adhering to this comprehensive PPE strategy, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • datasheets.com. PYRIDINE Safety Data Sheet. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • bioWORLD. Material Safety Data Sheet: Nicotinamide. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.